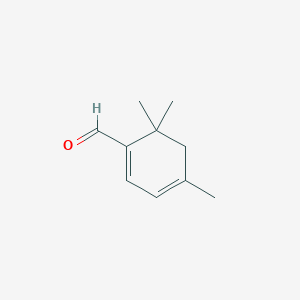













|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])=[CH:3][CH:4]=[O:5].[C:7](O)([CH2:10][CH3:11])([CH3:9])[CH3:8].[C:13](O)(=[O:16])CC.S([O-])([O-])(=O)=O.[Na+].[Na+].[C:25](N)([CH2:28][C:29]([CH3:32])([CH3:31])[CH3:30])([CH3:27])[CH3:26].[C:34](=O)([O-])[O-].[K+].[K+]>CCCCCC.CCCCCCC>[CH3:1]/[C:2](/[CH:6]=[CH:11]/[CH:10]=[C:7]([CH3:9])[CH3:8])=[CH:3]\[CH:4]=[O:5].[CH3:26][C:25]1[CH2:28][C:29]([CH3:32])([CH3:31])[C:30]([CH:13]=[O:16])=[CH:34][CH:27]=1 |f:3.4.5,7.8.9|
|


|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
174 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(=CC=O)C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(CC)O
|
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)O
|
|
Name
|
|
|
Quantity
|
58 mg
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
17 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(CC(C)(C)C)N
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 4 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
containing a TEFLON®-coated spin bar
|
|
Type
|
STIRRING
|
|
Details
|
the mixture subsequently was stirred at room temperature for 45 minutes
|
|
Duration
|
45 min
|
|
Type
|
CUSTOM
|
|
Details
|
The product then was isolated in the manner
|


Reaction Time |
4 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C\C(=C/C=O)\C=C\C=C(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C(C1)(C)C)C=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |